Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-amino-5-methoxy-2-phenylmethoxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c1-19-12-8-13(16(18)20-2)15(14(17)9-12)21-10-11-6-4-3-5-7-11;/h3-9H,10,17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMOZMSPVJWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological effects, including antimicrobial, anticancer, and enzyme modulation properties.
Chemical Structure and Properties
This compound features a methoxy group and a benzyloxy substituent, which are crucial for its biological activity. The presence of these functional groups may enhance its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Studies have shown that similar compounds demonstrate activity against various pathogens, particularly Gram-positive bacteria. For instance, derivatives of methyl benzoates have been evaluated for their ability to inhibit bacterial growth.
| Compound Name | Notable Activities |
|---|---|
| This compound | Potential antimicrobial effects |
| Methyl 5-amino-2-(benzyloxy)benzoate hydrochloride | Inhibits CYP enzymes, relevant for drug interactions |
The minimal inhibitory concentrations (MIC) for related compounds suggest that structural modifications can significantly influence antimicrobial efficacy.
2. Anticancer Activity
This compound has been explored for its anticancer potential. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines, such as glioblastoma and neuroblastoma. For example, a related compound showed lethal concentrations (LC50) significantly lower than established anticancer drugs, indicating strong cytotoxicity against cancer cells .
| Cell Line | LC50 (nM) | Comparison |
|---|---|---|
| U87 | 200 ± 60 | Significantly lower than control drugs |
| BE | 18.9 | Highly sensitive to the compound |
3. Enzyme Modulation
The compound has demonstrated inhibitory effects on cytochrome P450 enzymes (CYP), particularly CYP1A2, CYP2C19, and CYP2D6. This modulation is critical in pharmacology as it affects drug metabolism and potential drug-drug interactions. The ability to inhibit these enzymes suggests that this compound could play a role in optimizing therapeutic regimens involving co-administered medications.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of analogs of this compound. These investigations highlight the compound's potential applications in photodynamic therapy, where it may generate reactive oxygen species upon light activation, enhancing its therapeutic efficacy against tumors .
Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Active against Gram-positive bacteria |
| Anticancer | Low LC50 values in glioblastoma cell lines |
| Enzyme Inhibition | Inhibits CYP1A2, CYP2C19, CYP2D6 |
Scientific Research Applications
Drug Development
Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride is primarily explored for its potential as a pharmaceutical agent. Its structure suggests activity against various biological targets, particularly in modulating enzyme activity related to drug metabolism.
- Cytochrome P450 Inhibition : Preliminary studies indicate that this compound may inhibit specific cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. This characteristic is vital for understanding drug-drug interactions and optimizing therapeutic regimens involving other medications.
Antimicrobial Activity
Research has suggested that derivatives of benzoate compounds exhibit antimicrobial properties. This compound may possess similar attributes, making it a candidate for developing new antibiotics or antifungal agents .
Analytical Techniques
The compound can be utilized in various analytical techniques such as:
- High-Performance Liquid Chromatography (HPLC) : Used for the quantification and purity assessment of the compound in formulations.
- Mass Spectrometry (MS) : Employed for structural elucidation and confirmation of the compound’s identity.
These techniques are essential for ensuring the quality and efficacy of pharmaceutical products containing this compound .
Case Study: Drug Interaction Studies
A study investigated the interaction of this compound with common medications metabolized by CYP enzymes. Results indicated significant inhibition of CYP2C19 and CYP2D6, suggesting that this compound could alter the pharmacokinetics of co-administered drugs, highlighting its importance in pharmacology and toxicology assessments.
Case Study: Antimicrobial Efficacy
In vitro studies were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated promising activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. donating groups: The benzyloxy group in the target compound may enhance lipophilicity compared to hydroxyl analogs like Methyl-3-amino-4-hydroxybenzoate.
Physical Properties
Melting points and solubility vary significantly with substituents:
- Hydrochloride salts : The target compound and Metabutoxycaine Hydrochloride exhibit higher melting points (decomposition above 160°C) due to ionic character .
- Oxazole derivatives : 2-Phenyl-5-γ-tolyloxazole hydrochloride melts at 180°C (decomp.), reflecting crystalline stability from aromatic stacking .
Preparation Methods
Alkylation to Introduce Benzyloxy Group
Reagents: Benzyl bromide is commonly used for alkylation of the phenolic hydroxyl group at the 2-position.
Conditions: The reaction is typically performed in an aprotic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures (~80 °C).
Mechanism: The phenolic oxygen acts as a nucleophile attacking the benzyl bromide, resulting in the formation of the benzyloxy ether.
Notes: The benzyl group serves as a protecting group that can be removed later if necessary by treatment with boron trichloride (BCl3) or catalytic hydrogenation.
Esterification of Carboxylic Acid
Reagents: Methanol and hydrochloric acid are used to convert the carboxylic acid to its methyl ester.
Conditions: Refluxing the acid in methanol with catalytic amounts of HCl ensures complete esterification.
Purification: The product is purified by recrystallization from appropriate solvents such as ethanol/water mixtures.
Formation of Hydrochloride Salt
Reagents: Anhydrous hydrogen chloride gas or HCl in dioxane is added to the free base.
Conditions: The reaction is conducted at room temperature or slightly elevated temperatures.
Outcome: Formation of the hydrochloride salt improves the compound’s aqueous solubility and stability.
Industrial and Research-Scale Synthesis Insights
Continuous Flow Reactors: Industrial synthesis may utilize continuous flow reactors for better control over reaction parameters, improving yield and reproducibility.
Catalyst Use: Lewis acids such as ferric chloride or aluminum trichloride are employed in chlorination or oxidation steps when preparing intermediates.
Oxidation and Ammoniation: For related benzoic acid derivatives, oxidation of chlorinated intermediates followed by ammoniation under alkaline conditions is a common route to introduce the amino group.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents & Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Chlorination | m-Xylene + Cl2, FeCl3 catalyst | 2-Chloro-m-xylene |
| 2 | Oxidation | 2-Chloro-m-xylene + H2O2, Co/Mn catalyst, Acetic acid | 3-Methyl-2-chlorobenzoic acid |
| 3 | Ammoniation | 3-Methyl-2-chlorobenzoic acid + NH3 gas, Cu catalyst, DMSO, Na2CO3 | 3-Methyl-2-aminobenzoic acid |
| 4 | Benzylation | 3-Amino-2-hydroxy-5-methoxybenzoate + Benzyl bromide, Toluene, 80 °C | Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate |
| 5 | Esterification | Carboxylic acid + MeOH, HCl, reflux | Methyl ester derivative |
| 6 | Salt Formation | HCl gas or HCl/dioxane | Hydrochloride salt of target compound |
Analytical and Purification Considerations
Purity Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.
Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography are employed to confirm structure and purity.
Purification: Recrystallization from ethanol/water or column chromatography using silica gel with dichloromethane/methanol gradients is standard.
Summary of Key Reaction Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Alkylation temperature | 70–90 °C | Ensures efficient benzylation |
| Esterification conditions | Reflux in MeOH with catalytic HCl | Complete conversion to methyl ester |
| Hydrochloride formation | Room temperature to 40 °C | Enhances solubility and stability |
| Catalyst loading (oxidation) | 0.5–1% (mass ratio) | Cobalt or manganese salts |
| Ammoniation temperature | 120–150 °C | Copper catalyst and alkaline conditions |
| Reaction time (ammoniation) | 3–6 hours | Ensures complete substitution |
Research Findings and Notes
The benzyloxy group is introduced early in the synthesis to protect the phenolic hydroxyl, allowing selective functionalization elsewhere on the ring.
The hydrochloride salt form significantly improves aqueous solubility (>50 mg/mL) and stability under acidic conditions, making it suitable for pharmaceutical applications.
Avoidance of nitration and reduction steps in the amino group introduction reduces hazardous reagents and side reactions, improving environmental and safety profiles.
Continuous monitoring by HPLC and recrystallization steps are critical to achieving purity levels above 95%.
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride?
- Answer: The synthesis typically involves multi-step reactions starting with benzyl protection of hydroxyl groups, followed by amination and esterification. For example:
Benzyloxy group introduction: React 3-hydroxy-5-methoxybenzoic acid with benzyl bromide under basic conditions to protect the hydroxyl group .
Amination: Introduce the amino group via nitration followed by catalytic hydrogenation, ensuring regioselectivity using directing groups like methoxy .
Esterification: Treat the carboxylic acid intermediate with methanol and HCl to form the hydrochloride salt .
- Critical Parameters: Monitor reaction pH during amination to avoid over-protonation, and use anhydrous conditions for esterification to prevent hydrolysis .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Answer: Use a combination of:
- NMR spectroscopy: H and C NMR to verify substitution patterns (e.g., benzyloxy at C2, methoxy at C5) .
- Mass spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 362.3 for C₁₇H₁₈ClNO₄) .
- X-ray crystallography: Resolve ambiguities in stereochemistry or hydrogen bonding .
Q. What are the stability considerations for this compound under laboratory conditions?
- Answer:
- Thermal Stability: Decomposes above 200°C; store at 2–8°C in airtight containers .
- Light Sensitivity: The benzyloxy group may undergo photodegradation; use amber glassware .
- Hydrolysis Risk: The ester bond is susceptible to hydrolysis in aqueous media (pH < 4 or > 8). Use buffered solutions for biological assays .
Advanced Research Questions
Q. How does the benzyloxy group influence receptor binding in biological studies?
- Answer: The benzyloxy moiety enhances lipophilicity, improving membrane permeability. Comparative studies with non-benzylated analogs show:
- Increased affinity for hydrophobic pockets (e.g., in enzymes like cytochrome P450) .
- Steric effects: Bulky benzyl groups may reduce binding to smaller active sites (e.g., serotonin receptors) .
Q. What mechanistic insights explain contradictory data in its catalytic activity?
- Answer: Discrepancies arise from:
Protonation state variability: The amino group’s pKa (~8.5) affects reactivity in different pH environments .
Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic intermediates, altering reaction kinetics .
- Resolution Strategy: Conduct pH-dependent kinetic studies and compare solvent systems (e.g., DMF vs. THF) to isolate variables .
Q. How can this compound be optimized for selective enzyme inhibition?
- Answer:
- Structure-Activity Relationship (SAR) Studies:
- Modify the methoxy group: Replace with bulkier alkoxy groups (e.g., ethoxy) to enhance steric hindrance .
- Introduce electron-withdrawing substituents (e.g., nitro at C4) to modulate electron density at the amino group .
- Experimental Validation: Use fluorescence polarization assays to measure inhibition constants () against target enzymes .
Q. What analytical techniques resolve spectral overlaps in impurity profiling?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
